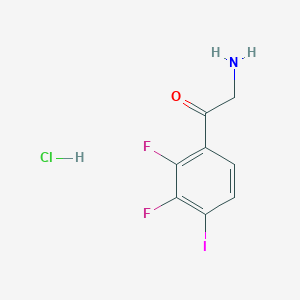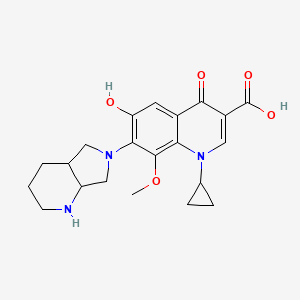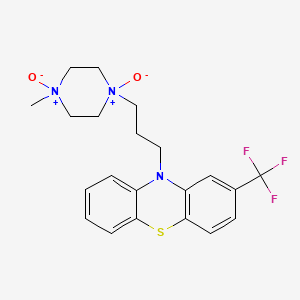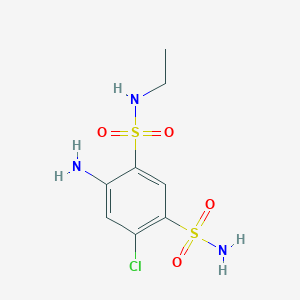
6-(3-Ethoxy-2-hydroxy-3-methylbutyl)-5,7-dimethoxychromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Ethoxy-2-hydroxy-3-methylbutyl)-5,7-dimethoxychromen-2-one typically involves the use of phenylpropanoids and coumarins as starting materials . The reaction conditions often include the use of organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound can also be isolated from natural sources, specifically the roots of Murraya exotica .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
6-(3-Ethoxy-2-hydroxy-3-methylbutyl)-5,7-dimethoxychromen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reaction conditions often involve moderate temperatures and the use of organic solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce deoxygenated compounds .
Applications De Recherche Scientifique
6-(3-Ethoxy-2-hydroxy-3-methylbutyl)-5,7-dimethoxychromen-2-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 6-(3-Ethoxy-2-hydroxy-3-methylbutyl)-5,7-dimethoxychromen-2-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways involved in inflammation . The compound’s anti-inflammatory effects are attributed to its ability to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-(3-Ethoxy-2-hydroxy-3-methylbutyl)-7-methoxycoumarin
- 8-(2,3-Dihydroxy-3-methylbutyl)-7-methoxycoumarin
Uniqueness
6-(3-Ethoxy-2-hydroxy-3-methylbutyl)-5,7-dimethoxychromen-2-one is unique due to its specific substitution pattern on the chromen-2-one core. This unique structure contributes to its distinct biological activities and makes it a valuable compound for scientific research .
Propriétés
Formule moléculaire |
C18H24O6 |
|---|---|
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
6-(3-ethoxy-2-hydroxy-3-methylbutyl)-5,7-dimethoxychromen-2-one |
InChI |
InChI=1S/C18H24O6/c1-6-23-18(2,3)15(19)9-12-13(21-4)10-14-11(17(12)22-5)7-8-16(20)24-14/h7-8,10,15,19H,6,9H2,1-5H3 |
Clé InChI |
WSYBTFKCOVCBPI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C)(C)C(CC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



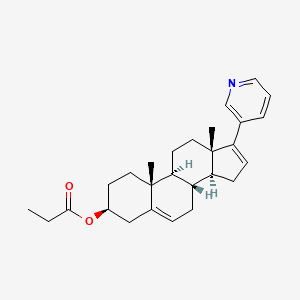
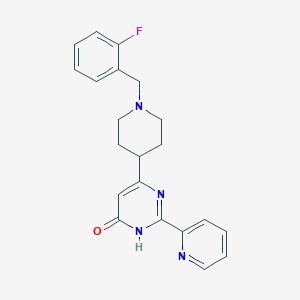
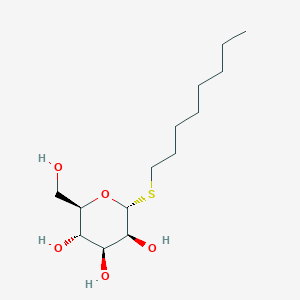
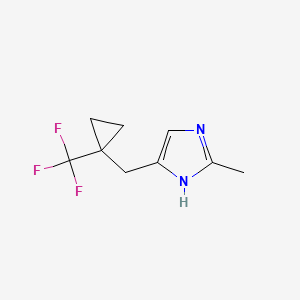
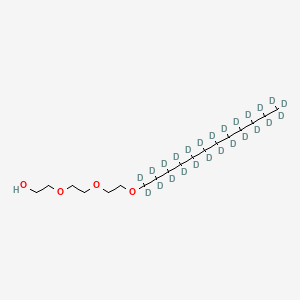

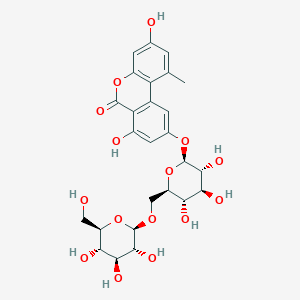
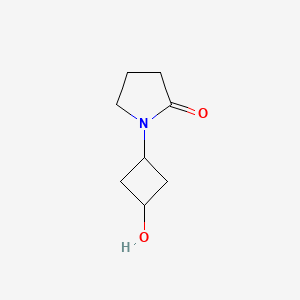
![(2S)-2-amino-1-[4-[4-[2-(difluoromethyl)benzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B13436314.png)
